BRL 55834 Exhibits 4.5-Fold Greater Airway Potency than Levcromakalim In Vivo
BRL 55834 demonstrates significantly enhanced potency in relaxing airway smooth muscle compared to the prototype potassium channel activator levcromakalim (BRL 38227). In anesthetized guinea-pigs challenged with histamine, BRL 55834 showed a 4.5-fold greater potency in inhibiting increases in airways resistance (Raw) [1]. This quantifiable difference supports the selection of BRL 55834 for studies requiring robust airway relaxation with lower drug exposure.
| Evidence Dimension | Inhibition of histamine-induced increase in airways resistance (Raw) |
|---|---|
| Target Compound Data | ED25 = 2.5 µg/kg (i.v.) |
| Comparator Or Baseline | Levcromakalim (BRL 38227): ED25 = 11.3 µg/kg (i.v.) |
| Quantified Difference | BRL 55834 is 4.5-fold more potent (11.3 / 2.5 = 4.52) |
| Conditions | Anesthetized guinea-pig, intravenous administration 2 min prior to histamine challenge |
Why This Matters
This demonstrates a clear potency advantage for airway relaxation, allowing for lower effective doses and potentially reduced off-target effects compared to levcromakalim.
- [1] Bowring, N. E., et al. (1993). Comparison of the airways relaxant and hypotensive potencies of the potassium channel activators BRL 55834 and levcromakalim (BRL 38227) in vivo in guinea-pigs and rats. Br J Pharmacol, 109(4), 1133-1139. View Source
